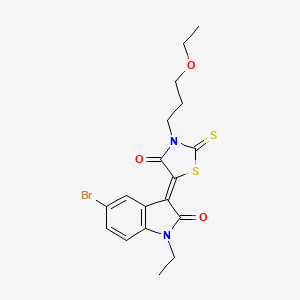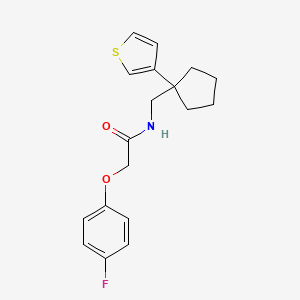
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a chemical compound that has been the subject of some research1. Its molecular formula is C18H20FNO2S and it has a molecular weight of 333.421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20FNO2S1. However, I couldn’t find detailed structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the resources I have.Applications De Recherche Scientifique
Photoreactions and Solvent Interactions
Photoreactions of Related Compounds : Studies on similar compounds, such as flutamide, have shown that these can undergo different photoreactions in various solvents, leading to the formation of radicals and other products under UV light exposure. This highlights the potential of "2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide" for investigations into photostability, phototoxicity, and the development of light-sensitive therapeutic agents (Watanabe, Fukuyoshi, & Oda, 2015).
Chemical Synthesis and Characterization
Synthesis and Characterization of Similar Structures : The synthesis of related compounds, such as various substituted phenyl acetamides, offers insights into synthetic routes that could be applied to "2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide". These studies provide foundational knowledge for the synthesis, purification, and structural characterization of novel compounds with potential biological activities (Yang Man-li, 2008).
Antimicrobial and Biological Activities
Potential for Biological Activity : Research on structurally related compounds indicates a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties. This suggests that "2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide" could be explored for similar biological effects, contributing to the development of new pharmaceuticals (Fuloria et al., 2009).
Applications in Material Science
Applications in Material Science : Given the importance of thiophene derivatives in material science, including their use in organic electronics and as chemical sensors, there's potential for "2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide" to be investigated within these contexts. The compound's structure suggests possible applications in the synthesis of novel materials with specific electronic or photonic properties (Nagaraju et al., 2018).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Orientations Futures
There’s no specific information available on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKIHGUZCIUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

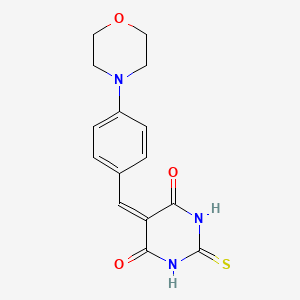
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
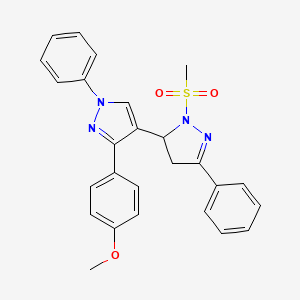
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
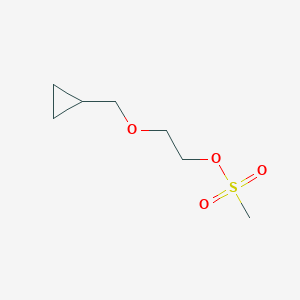

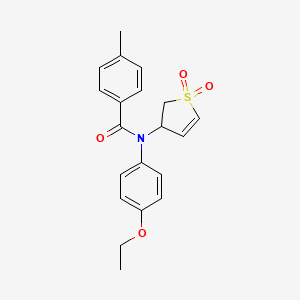
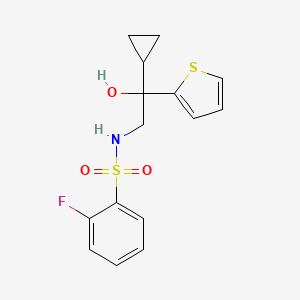
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
